3-Amino-6-fluoro-3,4-dihydroquinazolin-2(1H)-one
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Overview
Description
3-Amino-6-fluoro-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an amino group at the third position, a fluorine atom at the sixth position, and a dihydroquinazolinone core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-fluoro-3,4-dihydroquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and 4-fluorobenzaldehyde.
Cyclization Reaction: The key step involves the cyclization of 2-aminobenzonitrile with 4-fluorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the quinazolinone core.
Reduction: The resulting quinazolinone intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-Pressure Reactors: To enhance reaction rates and yields.
Continuous Flow Systems: For efficient large-scale production.
Automated Synthesis: To ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-fluoro-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can further modify the dihydroquinazolinone core.
Substitution: The amino and fluorine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinazolinone derivatives with varying degrees of oxidation.
Reduction: Further reduced quinazolinone compounds.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-6-fluoro-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminoquinazolin-2(1H)-one: Lacks the fluorine atom at the sixth position.
6-Fluoroquinazolin-2(1H)-one: Lacks the amino group at the third position.
3,4-Dihydroquinazolin-2(1H)-one: Lacks both the amino and fluorine groups.
Uniqueness
3-Amino-6-fluoro-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both the amino and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-6-fluoro-1,4-dihydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O/c9-6-1-2-7-5(3-6)4-12(10)8(13)11-7/h1-3H,4,10H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHAUZZYDFXJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)NC(=O)N1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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